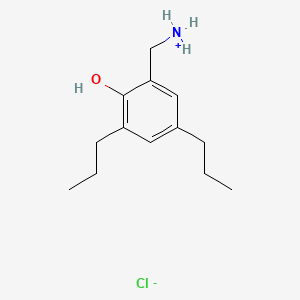![molecular formula C20H18CrN4NaO11S2 B13760563 sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate CAS No. 24256-56-2](/img/structure/B13760563.png)
sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate is a complex chemical compound that belongs to the class of azo dyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, food, and cosmetics. The presence of chromium in the compound adds to its unique properties, making it useful in specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate typically involves the diazotization of 3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazole followed by coupling with 3-oxidonaphthalene-1-sulfonate. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the diazonium salt. The final product is then complexed with chromium(3+) ions and crystallized as a trihydrate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reactant concentrations. The chromium complexation step is carried out in a separate reactor to ensure complete coordination of the chromium ions with the azo dye.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Chromium oxides and modified azo compounds.
Reduction: Corresponding amines and reduced azo compounds.
Substitution: Substituted sulfonate derivatives.
Applications De Recherche Scientifique
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The chromium(3+) ions play a crucial role in stabilizing the azo dye and enhancing its photochemical properties. The molecular targets include cellular components that interact with the dye, leading to specific staining patterns or therapeutic effects in the case of photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-oxidobenzenesulfonate
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-1-oxidonaphthalene-2-sulfonate
Uniqueness
The uniqueness of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate lies in its specific structural configuration, which imparts distinct photochemical properties and stability. The presence of chromium(3+) ions further enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
24256-56-2 |
|---|---|
Formule moléculaire |
C20H18CrN4NaO11S2 |
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na.3H2O/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;;;;/h2-10,25-26H,1H3,(H,27,28,29)(H,30,31,32);;;3*1H2/q;+3;+1;;;/p-4 |
Clé InChI |
UEOTXYQVQQMCMG-UHFFFAOYSA-J |
SMILES canonique |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].O.O.O.[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
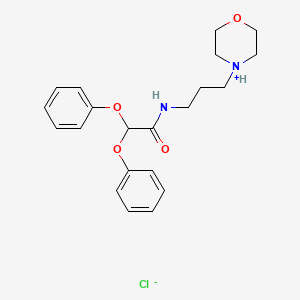

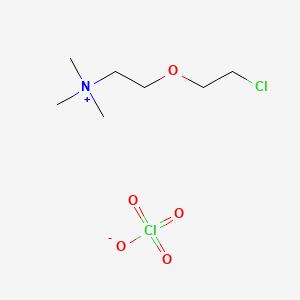
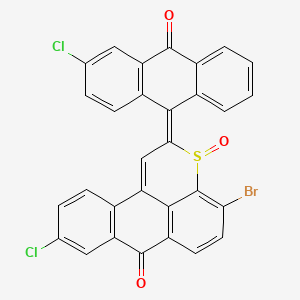
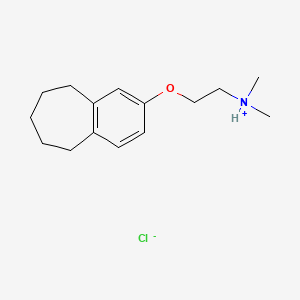
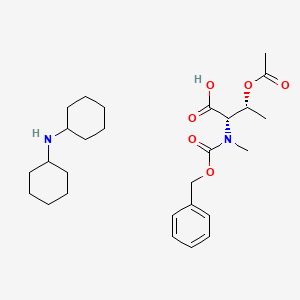


![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
